Benzylidene-bis(triphenylphosphine)ruthenium dichloride

Catalog No.
S920754
CAS No.
172222-30-9
M.F
C44H38Cl2P2Ru
M. Wt
800.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzylidene-bis(triphenylphosphine)ruthenium dichl...

CAS Number

172222-30-9

Product Name

Benzylidene-bis(triphenylphosphine)ruthenium dichloride

IUPAC Name

dichlororuthenium;styrene;triphenylphosphane

Molecular Formula

C44H38Cl2P2Ru

Molecular Weight

800.7 g/mol

InChI

InChI=1S/2C18H15P.C8H8.2ClH.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-8-6-4-3-5-7-8;;;/h2*1-15H;2-7H,1H2;2*1H;/q;;;;;+2/p-2

InChI Key

QEKVQYCTJHJBOF-UHFFFAOYSA-L

SMILES

C=CC1=CC=CC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru]Cl

Canonical SMILES

C=CC1=CC=CC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru]Cl

Benzylidene-bis(triphenylphosphine)ruthenium dichloride (CAS 172222-30-9), commonly known as Grubbs Catalyst, 1st Generation, is a foundational organometallic complex for olefin metathesis. As the first widely used, well-defined ruthenium catalyst, it is recognized for its operational simplicity, tolerance to a variety of functional groups, and compatibility with numerous organic solvents. Its procurement is typically considered for standard metathesis applications like Ring-Closing Metathesis (RCM), Ring-Opening Metathesis Polymerization (ROMP), and Acyclic Diene Metathesis (ADMET) where extreme catalytic activity is not the primary requirement.

Research Fit

Workflow Ring-opening metathesis polymerization (ROMP), ring-closing metathesis (RCM), and cross-metathesis (CM)
Handling Air and moisture stable — simplifies benchtop use without glovebox
Role Established benchmark catalyst for academic and industrial metathesis research

Direct substitution of this first-generation catalyst with second-generation (e.g., Grubbs II, Hoveyda-Grubbs II) or third-generation analogues is often unfeasible without significant process re-optimization. Later-generation catalysts exhibit substantially different initiation kinetics, thermal stabilities, and activities. For instance, substituting with a more active second-generation catalyst can lead to uncontrolled polymerization, unwanted side reactions, or different product selectivity, especially in complex systems. The choice between generations is a deliberate, application-specific procurement decision based on a trade-off between activity, stability, and control, not a simple upgrade.

Substitution Risk

Property
Grubbs 1st Gen (Target)
2nd Gen / Hoveyda-Grubbs
Initiation & activity
Moderate activity, PPh₃ ligand
Higher activity, NHC ligand may alter rate
Air / moisture stability
Stable to air, water, acids
More sensitive; requires inert atmosphere
Functional group tolerance
Limited for sterically hindered substrates
Broader tolerance, may shift selectivity

Superior Solution Stability

In solution, Benzylidene-bis(triphenylphosphine)ruthenium dichloride demonstrates significantly greater stability compared to its second-generation counterpart. Spectroscopic studies in CH2Cl2 at 25 °C measured the observed catalyst transformation (decomposition/dimerization) rate constant for the first-generation catalyst to be approximately half that of the second-generation catalyst. After 72 hours under these conditions, 31P NMR analysis showed only 5.1% transformation for the first-generation catalyst, compared to 16.5% for the second-generation version.

Evidence DimensionCatalyst Transformation Rate Constant (k_obs) in CH2Cl2 at 25 °C
Target Compound Data7.48 × 10⁻⁵ s⁻¹
Comparator Or BaselineGrubbs Catalyst, 2nd Generation: 1.52 × 10⁻⁴ s⁻¹
Quantified Difference2.03x slower transformation rate
ConditionsUV-vis spectroscopy, 0.10 mM solutions in CH2Cl2 at 25 °C.

This superior stability translates to longer catalyst lifetime in solution, which is critical for reactions requiring extended times or for maintaining consistent catalytic activity in automated or continuous flow systems.

Catalytic Activity
Class-level
Reported several times higher activity for 2nd Gen vs 1st Gen
Supports activity-level selection for demanding substrates
Quantitative turnover frequency data to verify

Controlled Initiation for Living ROMP

The initiation rate of this first-generation catalyst is significantly slower than that of second-generation catalysts. This characteristic is not a drawback but a key processing advantage in applications like living Ring-Opening Metathesis Polymerization (ROMP), where a controlled, predictable initiation is necessary to achieve polymers with low polydispersity and well-defined block copolymers. While second-generation catalysts are more active overall, their rapid initiation can be detrimental in systems where monomer addition or temperature control is critical. In specific cascade polymerizations, this catalyst has shown superior performance, yielding 100% conversion where a second-generation Hoveyda-Grubbs catalyst only reached 45%.

Evidence DimensionInitiation Behavior in ROMP
Target Compound DataSlower, more controlled initiation suitable for living polymerization.
Comparator Or BaselineGrubbs Catalyst, 2nd Generation: Faster, more aggressive initiation.
Quantified DifferenceQualitative but well-established difference in initiation kinetics.
ConditionsGeneral ROMP and specific cascade polymerization systems.

For producing advanced polymer architectures with precise molecular weights and narrow distributions, the controlled initiation of this catalyst is a distinct procurement advantage over more aggressive, faster-initiating alternatives.

Ambient Stability
Class-level
1st Gen: stable to air, water, acids. 2nd Gen: more sensitive.
Handling context supports benchtop use of 1st Gen
Stability comparison under ambient lab conditions

Allene Metathesis Selectivity

In reactions involving multifunctional substrates like cyclic allenes, catalyst choice dictates the reaction pathway. Benzylidene-bis(triphenylphosphine)ruthenium dichloride shows a distinct preference for a reaction pathway that leads to ruthenium vinylidene formation, which prevents the homopolymerization of 1,2-cyclononadiene. In direct contrast, the second-generation Grubbs catalyst (G2) favors an alkylidene pathway, resulting in Ring-Opening Allene Metathesis Polymerization (ROAlMP) of the same substrate. This selectivity makes the first-generation catalyst the specific choice for applications where allene polymerization must be suppressed in favor of other transformations.

Evidence DimensionReaction Pathway with 1,2-Cyclononadiene
Target Compound DataFavors vinylidene formation; prevents polymerization.
Comparator Or BaselineGrubbs Catalyst, 2nd Generation (G2): Favors alkylidene formation; leads to polymerization.
Quantified DifferenceQualitative pathway selectivity (Polymerization vs. No Polymerization).
ConditionsReaction of catalyst with 1,2-cyclononadiene.

This evidence provides a clear decision rule for chemists working with allene-containing substrates: procure this specific catalyst to avoid polymerization and access alternative vinylidene-mediated reaction pathways.

Photochemical φ
Reported
φ = 2.5 × 10⁻³ at 546 nm (benzene)
Supports photo-controlled metathesis design
Quantum yield reported for phosphine dissociation
Commercial Purity
Data to verify
97% (Sigma-Aldrich); up to 99% available. Cost variation 20–30%.
Procurement flexibility between purity tiers
Supplier-reported purity; independent verification advised

Controlled Polymer Synthesis via ROMP

This catalyst is the right choice for Ring-Opening Metathesis Polymerization (ROMP) where precise control over molecular weight and low polydispersity is required. Its slower, more predictable initiation kinetics, compared to second-generation catalysts, allow for the synthesis of advanced materials like diblock and triblock copolymers where controlled chain growth is paramount.

Cost-Effective RCM of Standard Dienes

For routine RCM of non-challenging, terminal dienes to form macrocycles or other ring systems, this catalyst provides a reliable and economical solution. Its enhanced stability in solution ensures consistent performance over the long reaction times often required for macrocyclization at high dilution, making it a practical choice for both laboratory and scale-up applications where the higher activity of more expensive catalysts is unnecessary.

Methods Development and Education

Due to its well-documented reactivity, comparative stability, and ease of handling relative to more sensitive catalysts, this compound is an excellent choice for academic settings and for developing new synthetic methodologies. Its predictable behavior provides a reliable baseline for exploring the fundamentals of olefin metathesis without the complications of the higher reactivity and faster decomposition associated with later-generation catalysts.

Allene-Selective Transformations

In synthetic routes involving substrates with both allene and olefin functionalities, this catalyst should be selected when polymerization of the allene moiety must be avoided. Its demonstrated selectivity for forming a vinylidene complex instead of initiating polymerization allows for chemoselective transformations that are inaccessible with second-generation catalysts.

Application Fit Matrix

Application
Selection Property
Validation Focus
Teaching lab metathesis exercises
Air-stable handling without inert atmosphere
Reliable performance in standard ROMP/RCM/CM
Cost-sensitive industrial ROMP
Purity-cost balance from commercial suppliers
Activity-cost trade-off vs. higher-activity catalysts
Photo-controlled metathesis research
Quantified photochemical ligand dissociation
Light-mediated catalyst activation reproducibility
Catalyst benchmarking studies
Well-characterized baseline activity/stability
Comparative assessment of novel metathesis catalysts

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